L-beta-Aspartylhistidine
Overview
Description
L-beta-Aspartylhistidine is a dipeptide composed of aspartic acid and histidine. It is a non-polymeric compound with the molecular formula C10H14N4O5 and a molecular weight of 270.242 Da
Preparation Methods
Synthetic Routes and Reaction Conditions: L-beta-Aspartylhistidine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between aspartic acid and histidine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .
Chemical Reactions Analysis
Types of Reactions: L-beta-Aspartylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the carboxyl groups of aspartic acid, converting them into alcohols.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Sodium borohydride (NaBH4) is a common reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo-histidine derivatives.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-beta-Aspartylhistidine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies, particularly those involving peptidases and proteases.
Mechanism of Action
The mechanism of action of L-beta-Aspartylhistidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
L-alpha-Aspartylhistidine: Similar in structure but differs in the position of the peptide bond.
L-aspartylphenylalanine: Contains phenylalanine instead of histidine.
L-aspartylglycine: Contains glycine instead of histidine.
Uniqueness: L-beta-Aspartylhistidine is unique due to the presence of both aspartic acid and histidine, which confer distinct chemical properties and reactivity. The imidazole ring in histidine allows for unique interactions in enzymatic and chemical reactions, distinguishing it from other dipeptides .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYBYFUSGXITA-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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